![molecular formula C3H5O3P B14744551 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane CAS No. 279-53-8](/img/structure/B14744551.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is a bicyclic organophosphorus compound with the molecular formula C₃H₅O₃P and a molecular weight of 120.0438 g/mol . This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a bicyclic framework with three oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane typically involves the reaction of pentaerythritol with phosphorus oxychloride in an anhydrous solvent such as dioxane . The reaction conditions often require careful control of temperature and the exclusion of moisture to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphates and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane exerts its effects involves its ability to form stable complexes with metal ions. This interaction can influence various molecular pathways, including catalytic processes and enzyme inhibition. The phosphorus atom in the compound plays a crucial role in these interactions, acting as a coordination site for metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with an additional carbon atom, resulting in a different molecular formula (C₄H₇O₃P) and molecular weight (134.0703 g/mol).
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: This compound contains a boron atom instead of phosphorus, leading to different chemical properties and reactivity.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane is unique due to its specific phosphorus-containing bicyclic structure, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in various applications, particularly in the formation of metal complexes and as a precursor for specialized chemicals.
Propiedades
Número CAS |
279-53-8 |
|---|---|
Fórmula molecular |
C3H5O3P |
Peso molecular |
120.04 g/mol |
Nombre IUPAC |
2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3P/c1-3-2-5-7(4-1)6-3/h3H,1-2H2 |
Clave InChI |
XWBYCZXDNPEKPR-UHFFFAOYSA-N |
SMILES canónico |
C1C2COP(O1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
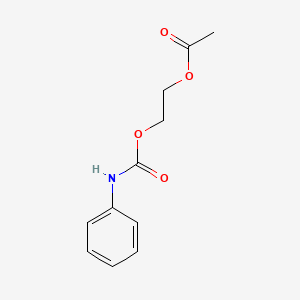
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
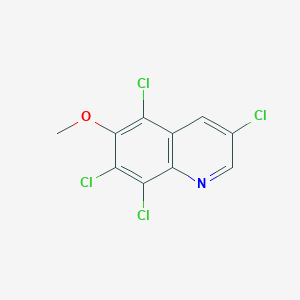
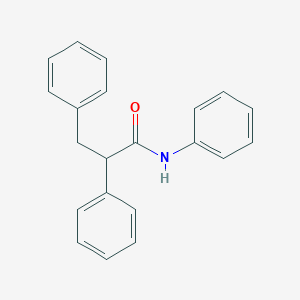
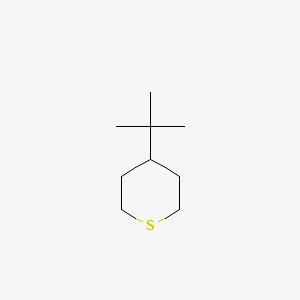
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
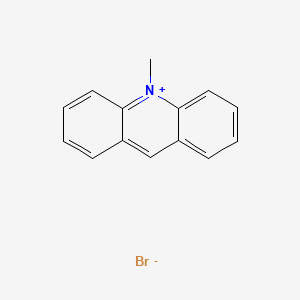
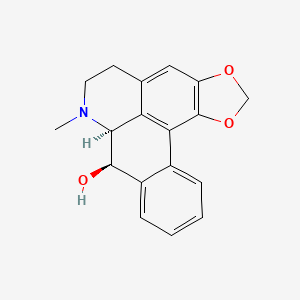

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
